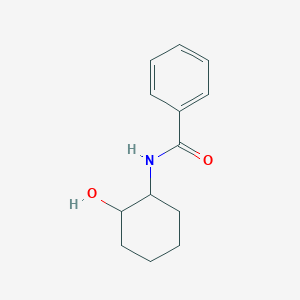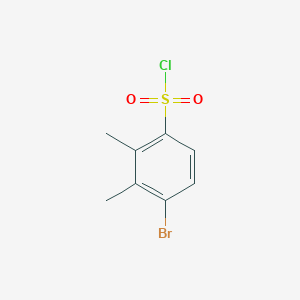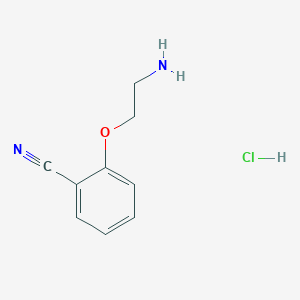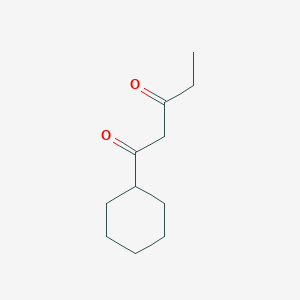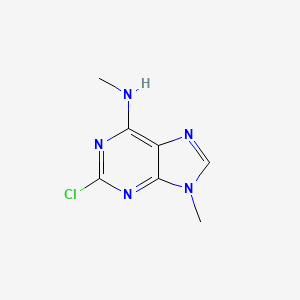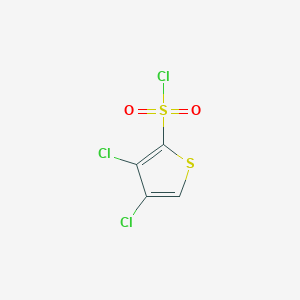
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CDDT) is an organic compound with a variety of applications in the scientific and medical fields. It is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. CDDT is also used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers.
Scientific Research Applications
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. In addition, this compound has been used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers. It has also been used as a catalyst in organic reactions, and as a reagent in the synthesis of various compounds.
Mechanism of Action
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains both nitrogen and chlorine atoms. The nitrogen atom acts as a nucleophile, while the chlorine atom acts as an electrophile. When the nitrogen atom reacts with an electrophile, it forms a covalent bond with the electrophile, and the chlorine atom acts as a leaving group. This reaction produces a new compound, which is the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and protozoa. It has also been shown to have antifungal, antiviral, and antiparasitic activities. In addition, this compound has been found to possess anti-inflammatory, analgesic, and anticoagulant activities.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be used in a variety of reactions. The main limitation is its toxicity, which can be a concern when handling and using the compound in laboratory experiments.
Future Directions
In the future, 3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one may be used in the synthesis of more complex compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. It may also be used in the synthesis of various dyes and pigments, as well as in the manufacture of various polymers. In addition, it may be used to develop new methods for the synthesis of various compounds. Finally, it may be used to develop new drugs and treatments for various diseases and conditions.
Synthesis Methods
3-chloro-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized in a variety of ways, including the reaction of 4-chloro-2,5-dimethyl-1,3-dioxolane with 1,2,4-triazole in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a 1:1 ratio of this compound and the starting materials. Another method involves the reaction of 4-chloro-2,5-dimethyl-1,3-dioxolane with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a 1:1 ratio of this compound and the starting materials.
properties
IUPAC Name |
5-chloro-2,4-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKKKJRYQHPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)

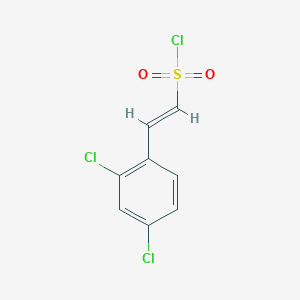
![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
